2-Methylindazole-3,6-dicarbaldehyde
Description
2-Methylindazole-3,6-dicarbaldehyde is a heterocyclic compound featuring an indazole core substituted with a methyl group at position 2 and aldehyde functionalities at positions 3 and 5. Indazole, a bicyclic structure comprising fused benzene and pyrazole rings, imparts unique electronic and steric properties due to its aromatic nitrogen atoms. The methyl substituent enhances steric bulk and may modulate electron density, while the aldehyde groups enable reactivity in condensation and coordination chemistry.
Properties
IUPAC Name |
2-methylindazole-3,6-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-12-10(6-14)8-3-2-7(5-13)4-9(8)11-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWPRHUYVYFVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylindazole-3,6-dicarbaldehyde typically involves the formylation of 2-methylindazole. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired aldehyde .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Methylindazole-3,6-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Methylindazole-3,6-dicarboxylic acid.
Reduction: 2-Methylindazole-3,6-dimethanol.
Substitution: Depending on the nucleophile, various substituted derivatives of 2-Methylindazole.
Scientific Research Applications
2-Methylindazole-3,6-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylindazole-3,6-dicarbaldehyde and its derivatives largely depends on their specific applications. In biological systems, these compounds may interact with various molecular targets, including enzymes and receptors. For example, indazole derivatives have been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s indazole core distinguishes it from monocyclic analogs (e.g., benzene-1,3-dicarbaldehyde) and heterocyclic derivatives (e.g., pyridine-2,6-dicarbaldehyde). Key comparisons include:
- Aromatic System :
- Substituent Effects :
Reactivity in Condensation Reactions
Evidence from analogous dicarbaldehydes highlights trends:
- Reaction Conditions :
- Pyridine-2,6-dicarbaldehyde and benzene derivatives require BF₃·OEt₂ catalysis in CH₂Cl₂ or toluene for condensation with amines, suggesting moderate reactivity due to electron-deficient aromatic systems .
- Indazole’s electron-withdrawing nitrogens may accelerate aldehyde reactivity, but steric effects from the methyl group could slow kinetics compared to furan-2,5-dicarbaldehyde .
Metal-Binding and Coordination Chemistry
Studies on pyridine- and phenol-based dicarbaldehydes reveal:
- Coordination Sites: Pyridine-2,6-dicarbaldehyde forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via pyridyl nitrogen and aldehyde oxygen .
Physical and Chemical Properties
| Property | 2-Methylindazole-3,6-dicarbaldehyde | Pyridine-2,6-dicarbaldehyde | Benzene-1,3-dicarbaldehyde |
|---|---|---|---|
| Aromatic System | Bicyclic indazole | Pyridine | Benzene |
| Electron Density | Moderate (N-atom withdrawal) | Low (pyridine N) | High |
| Steric Bulk | High (2-methyl group) | Low | Low |
| Typical Applications | Polymer synthesis, chelation | Sensors, polymers | Organic synthesis |
Table 1: Comparative properties of dicarbaldehyde derivatives. Data inferred from structural analogs .
Biological Activity
2-Methylindazole-3,6-dicarbaldehyde is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an indazole ring with two aldehyde functional groups at the 3 and 6 positions. This unique configuration is believed to contribute to its biological activities.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated the compound's effectiveness against various Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth with varying degrees of efficacy, highlighting its potential as a lead compound in the development of new antibacterial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. A comparative study assessed its effects against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound displayed effective inhibition of fungal growth, suggesting its potential application in antifungal therapies.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound was evaluated in several cell lines. In vitro studies demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Notably, it showed a lower IC50 value compared to standard chemotherapeutic agents, indicating a promising therapeutic index.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antibacterial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Antifungal Mechanism : It is hypothesized that the aldehyde groups interact with fungal cell wall components, leading to cell lysis.
- Anticancer Mechanism : The induction of apoptosis appears to be mediated through oxidative stress and mitochondrial dysfunction.
Case Studies
- Case Study on Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to controls.
- Clinical Trials for Anticancer Properties : Preliminary clinical trials have shown promising results in patients with advanced solid tumors treated with derivatives of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
